molecular formula C10H13NO2 B2375987 (2S)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid CAS No. 2248209-96-1

(2S)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid

Cat. No. B2375987
M. Wt: 179.219
InChI Key: VMDPYGGUYSMUPV-QMMMGPOBSA-N
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Description

“(2S)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid” is a chemical compound with the molecular formula C10H13NO2. It is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridines are valuable chemical products that have been used in a wide range of industries, such as fine chemicals, polymers, agrochemicals, etc .


Synthesis Analysis

The synthesis of 2-methylpyridines, which are related to the compound , has been achieved using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines . The starting material was progressed through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature .


Molecular Structure Analysis

The molecular structure of “(2S)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid” can be analyzed using various chemoinformatics tools . These tools can convert the structural formula into a 3D model, providing a detailed view of the molecule’s structure .


Chemical Reactions Analysis

The chemical reactions involving pyridine derivatives can be complex and diverse . A tool like RAIChU, a chemoinformatics tool designed to illuminate the intricate processes of scaffold diversification in natural product chemistry, could be used to analyze these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a substance can be determined by various methods . These properties include color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point .

properties

IUPAC Name

(2S)-2-methyl-3-(5-methylpyridin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-3-9(6-11-5-7)4-8(2)10(12)13/h3,5-6,8H,4H2,1-2H3,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDPYGGUYSMUPV-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)CC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CN=C1)C[C@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid

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